molecular formula C22H44O B1231324 cis-13-Docosenol CAS No. 629-98-1

cis-13-Docosenol

Cat. No.: B1231324
CAS No.: 629-98-1
M. Wt: 324.6 g/mol
InChI Key: CFOQKXQWGLAKSK-KTKRTIGZSA-N
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Mechanism of Action

Target of Action

Cis-13-Docosenol, also known as Erucyl alcohol, primarily targets the Herpes Simplex Virus (HSV) . This virus is responsible for causing herpes, which can lead to conditions such as cold sores or fever blisters.

Mode of Action

This compound works by inhibiting the fusion between the human cell plasma membrane and the HSV envelope . This action prevents the virus from entering the cells and subsequently replicating . By blocking the entry of the virus into the cells, this compound effectively halts the spread of the virus within the body.

Biochemical Pathways

It is known that the compound interferes with the viral fusion process, which is a crucial step in the hsv life cycle . By inhibiting this process, this compound disrupts the normal progression of the viral infection.

Pharmacokinetics

It is known that the compound is a long-chain fatty alcohol , which suggests that it may be metabolized in the body similarly to other fatty alcohols

Result of Action

The primary result of this compound’s action is the prevention of HSV replication within the body . This leads to a reduction in the severity and duration of herpes outbreaks. Additionally, by limiting the spread of the virus, this compound may also help to reduce the risk of HSV transmission.

Biochemical Analysis

Biochemical Properties

Erucyl alcohol plays a significant role in biochemical reactions, particularly in the formation of surfactants and emulsifiers. It interacts with various enzymes, proteins, and biomolecules. One notable interaction is with alcohol dehydrogenase, an enzyme that catalyzes the oxidation of alcohols to aldehydes. Erucyl alcohol is also known to interact with fatty acid synthase, an enzyme complex involved in the synthesis of long-chain fatty acids. These interactions are crucial for the metabolic processes involving erucyl alcohol and its derivatives .

Cellular Effects

Erucyl alcohol influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, erucyl alcohol can modulate the activity of peroxisome proliferator-activated receptors, which play a role in regulating lipid metabolism and inflammation. Additionally, erucyl alcohol has been shown to impact the expression of genes involved in fatty acid metabolism and oxidative stress responses . These effects highlight the importance of erucyl alcohol in maintaining cellular homeostasis.

Molecular Mechanism

The molecular mechanism of erucyl alcohol involves its interaction with specific biomolecules and enzymes. Erucyl alcohol can bind to and activate peroxisome proliferator-activated receptors, leading to changes in gene expression related to lipid metabolism and inflammation. It also interacts with alcohol dehydrogenase, facilitating the oxidation of erucyl alcohol to its corresponding aldehyde. Furthermore, erucyl alcohol can inhibit the activity of certain enzymes, such as elastase and thrombin, which are involved in inflammatory processes . These molecular interactions contribute to the diverse biological effects of erucyl alcohol.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of erucyl alcohol can vary over time. Studies have shown that erucyl alcohol is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can be influenced by factors such as concentration and exposure duration. In vitro studies have demonstrated that prolonged exposure to erucyl alcohol can lead to changes in cellular metabolism and gene expression, particularly in pathways related to lipid metabolism and oxidative stress .

Dosage Effects in Animal Models

The effects of erucyl alcohol in animal models are dose-dependent. At low doses, erucyl alcohol has been shown to have beneficial effects, such as improving lipid metabolism and reducing inflammation. At high doses, erucyl alcohol can exhibit toxic effects, including hepatotoxicity and oxidative stress. Animal studies have identified threshold doses at which erucyl alcohol transitions from being beneficial to harmful. These findings underscore the importance of careful dosage consideration in the use of erucyl alcohol for therapeutic purposes .

Metabolic Pathways

Erucyl alcohol is involved in several metabolic pathways, primarily related to lipid metabolism. It is metabolized by alcohol dehydrogenase to form its corresponding aldehyde, which can then be further oxidized to a fatty acid. Erucyl alcohol also interacts with fatty acid synthase, contributing to the synthesis of long-chain fatty acids. Additionally, erucyl alcohol can influence metabolic flux by modulating the activity of enzymes involved in lipid metabolism, such as peroxisome proliferator-activated receptors . These metabolic pathways highlight the role of erucyl alcohol in maintaining lipid homeostasis.

Transport and Distribution

Within cells and tissues, erucyl alcohol is transported and distributed through interactions with specific transporters and binding proteins. It is known to interact with lipid transport proteins, facilitating its movement across cellular membranes. Erucyl alcohol can also bind to intracellular lipid-binding proteins, which aid in its distribution within cells. These interactions ensure the proper localization and accumulation of erucyl alcohol in specific cellular compartments, where it can exert its biological effects .

Subcellular Localization

Erucyl alcohol exhibits specific subcellular localization patterns, which are essential for its activity and function. It is predominantly localized in the endoplasmic reticulum and lipid droplets, where it participates in lipid metabolism and storage. The subcellular localization of erucyl alcohol is influenced by targeting signals and post-translational modifications that direct it to specific compartments. These localization patterns are crucial for the proper functioning of erucyl alcohol in cellular processes .

Properties

IUPAC Name

(Z)-docos-13-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h9-10,23H,2-8,11-22H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOQKXQWGLAKSK-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701026591
Record name (Z)-Docos-13-enol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

629-98-1
Record name Erucyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=629-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Erucyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Docosen-(13)-ol-(1)
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2311
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Record name (Z)-Docos-13-enol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-docos-13-enol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.112
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Record name ERUCYL ALCOHOL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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